Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo-pyridazines, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting various kinases involved in cellular signaling pathways.
The compound can be synthesized through various methods, as detailed in scientific literature and patents. It has been referenced in multiple research articles and synthesis reports, highlighting its relevance in pharmacological studies and chemical research.
The synthesis of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves multi-step reactions starting from simpler organic compounds. A common synthetic route includes:
The synthesis may require specific conditions such as controlled temperature and pH levels to optimize yield and purity. Techniques like chromatography are often employed to purify the final product.
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can participate in various chemical reactions typical for esters and heterocycles:
The reactivity of this compound is influenced by the electronic properties of the methoxy and carboxylate groups, making it suitable for further derivatization in synthetic chemistry.
The mechanism of action for methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is primarily related to its role as an inhibitor of specific protein kinases. These kinases are crucial in regulating various cellular processes such as proliferation and apoptosis.
Research indicates that compounds with similar scaffolds have shown inhibitory activity against kinases such as Cdc2-like kinases (CLKs), which play significant roles in cell cycle regulation and other signaling pathways . The exact binding interactions and inhibition kinetics would need to be characterized through biochemical assays.
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate has potential applications in:
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate represents a systematically named heterocyclic compound within the pyrazolopyridazine class. The IUPAC name precisely defines:
This systematic naming places the compound within a broader family of bicyclic nitrogen-containing heterocycles known for kinase-interactive potential [3] [5]. Its CAS Registry Number (1263279-79-3) provides a unique identifier critical for chemical tracking and literature searches [2] [6] [10].
Empirical Formula: C₉H₉N₃O₃Molecular Weight: 207.19 g/mol [2] [6] [10]
Elemental Composition:
Table 1: Atomic Contribution to Molecular Weight
Atom | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
C | 9 | 12.01 | 108.09 |
H | 9 | 1.01 | 9.09 |
N | 3 | 14.01 | 42.03 |
O | 3 | 16.00 | 48.00 |
Total | 207.19 |
The molecular weight (207.19 g/mol) aligns favorably with drug-like properties for kinase-targeting molecules, supporting cell permeability and bioavailability in pharmacological contexts [3] [5].
While experimental spectral data for methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is limited in public sources, key descriptors and analog comparisons permit informed predictions:
¹³C NMR: Key carbonyl carbon signal near 160–165 ppm; aromatic carbons at 90–160 ppm.
IR Spectroscopy:
Asymmetric C–O stretch near 1200–1300 cm⁻¹ [2].
Mass Spectrometry:
Characteristic fragments: Loss of –OCH₃ (m/z 175), –CO (m/z 179), and ring cleavage ions [4] [9].
Identifiers:
As of current literature, no direct X-ray crystal structure of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate has been reported. However, crystallographic insights derive from:
Table 2: Crystallographic Parameters of Related Heterocycles
Compound | Space Group | Unit Cell Parameters (Å, °) | Coordination Geometry | Reference |
---|---|---|---|---|
Cu(II)-pyrazolopyrimidine complex | C2/c | a=15.605, b=7.044, c=12.630, β=108.55° | Square-planar | [8] |
The absence of experimental crystallography for this specific ester underscores opportunities for future structural studies.
Pyrazolo[1,5-b]pyridazines demonstrate significant pharmacological versatility. Key comparisons include:
Altered polarity: Higher solubility due to polar hydroxyl group.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile:
Carbonitrile (–CN) at C3 offers distinct hydrogen-bonding potential versus ester [9].
Kinase Inhibition Profiles:
Table 3: Structural and Functional Comparison of Pyridazine Derivatives
Compound | Molecular Formula | Key Substituents | Bioactivity Relevance |
---|---|---|---|
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate | C₉H₉N₃O₃ | 6-OCH₃, 3-COOCH₃ | DYRK1A inhibitor precursor |
Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | C₁₀H₁₀N₂O₃ | 6-CH₂OH, 3-COOCH₃ | Enhanced solubility |
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | C₉H₆BrN₃O | 4-OCH₃, 3-CN, 6-Br | PDK1 inhibitor intermediate |
The 6-methoxy group in methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate balances lipophilicity (cLogP ~1.6) and metabolic stability, positioning it as a versatile scaffold for kinase inhibitor development [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: